Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17521190
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

CAS No.:

Cat. No.: VC17521190

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name tert-butyl (3S,3aR,6aR)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1
Standard InChI Key RLLYBFARNPFVAB-GUBZILKMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CO
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)OCC2CO

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound’s IUPAC name, tert-butyl (3S,3aR,6aR)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate, reflects its intricate bicyclic framework. The furo[2,3-c]pyrrole system consists of a five-membered furan ring fused to a six-membered pyrrolidine ring, with stereocenters at the 3R, 3aS, and 6aS positions. The tert-butyloxycarbonyl (Boc) group at position 5 and the hydroxymethyl group at position 3 introduce steric and electronic influences that modulate reactivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_4
Molecular Weight243.30 g/mol
IUPAC Nametert-butyl (3S,3aR,6aR)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
CAS Number1273576-62-7
InChI KeyInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-1

Spectroscopic and Computational Data

Synthesis and Manufacturing

Stepwise Synthetic Pathways

The synthesis of this racemic compound typically begins with the construction of the furo[2,3-c]pyrrole core, followed by functionalization at the 3- and 5-positions. A representative route involves:

  • Ring Formation: Cyclization of a diol or diamine precursor under acidic or basic conditions to form the bicyclic scaffold.

  • Boc Protection: Introduction of the tert-butyl carboxylate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

  • Hydroxymethylation: Alkylation or reduction steps to install the hydroxymethyl group at position 3 .

Table 2: Key Physical Properties

PropertyValueSource
Boiling Point355.1 \pm 17.0 \, ^\circ\text{C}
Density1.154±0.06g/cm31.154 \pm 0.06 \, \text{g/cm}^3
Predicted pKa14.72±0.1014.72 \pm 0.10

Optimization Challenges

Yield optimization remains critical due to steric hindrance from the Boc group and the sensitivity of the hydroxymethyl moiety to oxidation. Automated synthesis platforms and inline analytical techniques (e.g., HPLC-MS) are employed to monitor intermediate purity . Industrial-scale production faces cost barriers, with current pricing at $1,347.65/g\$1,347.65/\text{g} for research quantities .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The compound’s reactivity is dominated by two key groups:

  • Boc Group: Susceptible to acid-catalyzed deprotection, yielding a secondary amine. This enables post-synthetic modifications, such as peptide coupling or reductive amination.

  • Hydroxymethyl Group: Participates in oxidation (to carboxylic acid), esterification, or etherification reactions. For example, treatment with Jones reagent would oxidize the hydroxymethyl to a carboxylate, altering solubility and hydrogen-bonding capacity.

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the fused ring system may undergo ring-opening. For instance, hydrolysis of the furan oxygen could generate a diol intermediate, which might recyclize under controlled conditions to form derivatives. Such transformations are valuable for diversifying the compound’s scaffold in drug discovery campaigns.

Applications in Research and Development

Material Science Applications

The rigid bicyclic framework and polar functional groups make it a candidate for designing metal-organic frameworks (MOFs) or ionic liquids. Its hydroxymethyl group could act as a coordination site for transition metals, while the Boc group provides thermal stability .

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